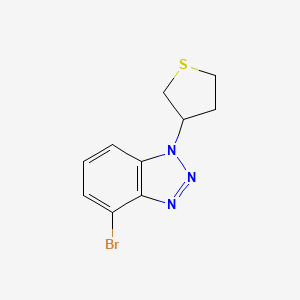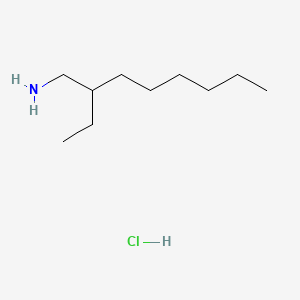
N-ethyl-N,4-dimethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N,4-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen and the fourth carbon of the piperidine ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,4-dimethylpiperidin-4-amine typically involves the reaction of 4-piperidone with ethylamine and dimethylamine. One common method includes the following steps:
Starting Material: 4-piperidone is used as the starting material.
Reaction with Ethylamine: The 4-piperidone is reacted with ethylamine under controlled conditions to introduce the ethyl group.
Reaction with Dimethylamine: The intermediate product is then reacted with dimethylamine to introduce the two methyl groups on the nitrogen atom.
The reaction conditions often involve the use of solvents such as methanol and the presence of reducing agents like sodium cyanoborohydride to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N,4-dimethylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines .
Applications De Recherche Scientifique
N-ethyl-N,4-dimethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Mécanisme D'action
The mechanism of action of N-ethyl-N,4-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylpiperidin-4-amine: This compound is structurally similar but lacks the ethyl group.
N-Ethylpiperidin-4-amine: This compound has an ethyl group but lacks the two methyl groups on the nitrogen atom.
Uniqueness
N-ethyl-N,4-dimethylpiperidin-4-amine is unique due to the presence of both an ethyl group and two methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties and applications compared to its similar compounds .
Propriétés
Formule moléculaire |
C9H20N2 |
|---|---|
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
N-ethyl-N,4-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-4-11(3)9(2)5-7-10-8-6-9/h10H,4-8H2,1-3H3 |
Clé InChI |
JVHDERIWAUVCON-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1(CCNCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)









![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)


